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Introduction
PKH67 is a vibrant green fluorescent dye designed for the stable labeling of cell membranes.[1]

Its lipophilic aliphatic tails seamlessly integrate into the lipid bilayer of the cell membrane,

providing a long-lasting signal with minimal impact on cellular function.[2] This characteristic

makes PKH67 an invaluable tool for a multitude of applications in life sciences research,

including in vitro and in vivo cell tracking, cell proliferation assays, and the labeling of

extracellular vesicles (EVs).[1][3] With an excitation maximum at approximately 490 nm and an

emission maximum at 502 nm, PKH67 is compatible with standard fluorescein (FITC) filter sets

on fluorescence microscopes and flow cytometers.[4][5]

The dye's stable incorporation into the membrane allows for the long-term monitoring of labeled

cells.[2] For non-dividing cells, the in vivo fluorescence half-life of PKH67 is estimated to be

between 10 to 12 days.[3][6] In proliferating cell populations, the dye is equally distributed

among daughter cells, making it a reliable marker for tracking cell division.[1]

Principle of Staining
The mechanism of PKH67 labeling is a rapid and straightforward process based on the

partitioning of the dye's lipophilic tails into the cell's lipid membrane.[2] This process is non-

covalent and results in stable, uniform labeling of the cell surface.[2] The provided Diluent C is

a specially formulated iso-osmotic aqueous solution that maintains cell viability while
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maximizing the solubility and staining efficiency of the dye.[6] It is crucial to perform the labeling

in this low-salt buffer, as the presence of physiologic salts can cause the dye to form micelles,

which significantly reduces staining efficiency.[7]

Applications
PKH67's versatility makes it suitable for a wide array of research applications:

Cell Tracking (in vitro and in vivo): Labeled cells can be monitored over extended periods to

study cell migration, homing, and engraftment.[1][8]

Cell Proliferation Studies: As cells divide, the PKH67 fluorescence is distributed equally

between daughter cells, allowing for the quantitative analysis of cell proliferation by flow

cytometry.[1]

Extracellular Vesicle (EV) and Exosome Labeling: PKH67 is widely used to label the

membranes of EVs and exosomes for studies on their uptake, trafficking, and intercellular

communication.[9][10]

Cell-Cell Interactions: Co-culture experiments can utilize PKH67 to distinguish different cell

populations and study their interactions.[6]

Cytotoxicity Assays: PKH67 can be used in combination with viability dyes like Propidium

Iodide (PI) or 7-AAD to assess cell death.[2]

Phagocytosis Assays: The uptake of PKH67-labeled cells or particles by phagocytes can be

readily visualized and quantified.[6]

Data Presentation
PKH67 Spectral Properties

Property Wavelength (nm)

Excitation Maximum 490[4]

Emission Maximum 502[4]
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Recommended Staining Parameters (General Cell
Labeling)

Parameter Recommended Value Range for Optimization

Cell Concentration 1 x 10⁷ cells/mL[6] 0.5 - 2 x 10⁷ cells/mL

PKH67 Concentration 2 µM[6] 1 - 10 µM

Staining Time 1 - 5 minutes[2] 1 - 10 minutes

Staining Temperature
Room Temperature (20-25°C)

[7]
15 - 25°C

Centrifugation Speed 400 x g[6] 200 - 500 x g

Washing Steps 3-5 times 2 - 5 times

Experimental Protocols
General Cell Membrane Labeling Protocol
This protocol is a starting point and should be optimized for specific cell types and experimental

needs. The following procedure is based on a final staining volume of 500 µL.[6]

Materials:

PKH67 Green Cell Membrane Labeling Kit (containing PKH67 dye and Diluent C)

Cells of interest in a single-cell suspension

Serum-free medium or buffer (e.g., PBS, HBSS)

Complete culture medium containing at least 10% serum or 1% BSA

Polypropylene conical tubes

Procedure:

Cell Preparation:
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Start with a single-cell suspension of at least 2 x 10⁷ cells in a conical polypropylene tube.

Wash the cells once with serum-free medium to remove any residual serum proteins.[6]

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[6]

Carefully aspirate the supernatant, leaving no more than 25 µL.

Preparation of Staining Solutions:

Allow the PKH67 dye and Diluent C to equilibrate to room temperature.[5]

Prepare a 2x Cell Suspension by resuspending the cell pellet from step 1 in 250 µL of

Diluent C.

Immediately before staining, prepare a 2x Dye Solution by adding 1 µL of the PKH67 dye

stock solution to 250 µL of Diluent C in a separate polypropylene tube and mix thoroughly.

[6] This results in a 4 µM dye solution.

Staining:

Rapidly add the 250 µL of 2x Cell Suspension to the 250 µL of 2x Dye Solution.

Immediately and thoroughly mix the cell and dye suspension by pipetting up and down for

1-5 minutes.[2] This will result in final concentrations of 1 x 10⁷ cells/mL and 2 µM PKH67.

[6]

Stopping the Staining Reaction:

Add an equal volume (500 µL) of complete medium with serum or 1% BSA to the stained

cell suspension and incubate for 1 minute to stop the staining process by binding excess

dye.[11]

Washing:

Dilute the cell suspension with 10 mL of complete medium.

Centrifuge at 400 x g for 10 minutes at 20-25°C.
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Carefully remove the supernatant and resuspend the cell pellet in 10 mL of fresh complete

medium.

Repeat the washing step at least two more times to ensure the complete removal of

unbound dye.

Analysis:

After the final wash, resuspend the cells in an appropriate volume of complete medium for

your downstream application.

Labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry.

Extracellular Vesicle (EV) and Exosome Labeling
Protocol
This protocol is adapted for the labeling of isolated EVs.

Materials:

PKH67 Green Cell Membrane Labeling Kit

Isolated EVs (e.g., by ultracentrifugation)

Diluent C

10% Bovine Serum Albumin (BSA) in PBS

Sucrose solution (0.971 M)[9]

Phosphate-Buffered Saline (PBS)

Ultracentrifuge and appropriate tubes

Amicon 10 kDa MWCO filter column (or similar)

Procedure:

EV Preparation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with a pellet of isolated EVs.

Resuspend the EV pellet in 1 mL of Diluent C.[9]

Dye Preparation:

In a separate tube, add 6 µL of PKH67 dye to 1 mL of Diluent C.[9]

Staining:

Add the 1 mL of resuspended EVs to the 1 mL of dye solution.

Mix continuously by gentle pipetting for 30 seconds and then let it stand at room

temperature for 5 minutes.[12]

Stopping the Reaction:

Add 2 mL of 10% BSA in PBS to quench the staining reaction.[12]

Bring the total volume up to 8.5 mL with serum-free media.[12]

Purification of Labeled EVs:

Carefully layer the 8.5 mL of the EV-dye mixture on top of a 1.5 mL sucrose cushion

(0.971 M) in an ultracentrifuge tube.[9]

Centrifuge at 190,000 x g for 2 hours at 2-8°C.[9] The labeled EVs will be in the pellet,

while excess dye will be at the interface.

Carefully aspirate the supernatant and the interface layer.

Resuspend the EV pellet in PBS.

Final Cleanup (Optional but Recommended):

Transfer the resuspended EVs to an Amicon 10 kDa MWCO filter column.

Wash with PBS according to the filter manufacturer's instructions to further remove any

remaining unbound dye.
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Visualizations
Experimental Workflow: General Cell Labeling
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Cell Preparation

Staining
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Analysis

Start with Single-Cell Suspension

Wash with Serum-Free Medium

Centrifuge (400 x g, 5 min)

Aspirate Supernatant

Prepare 2x Cell Suspension in Diluent C

Mix Cell and Dye Solutions

Prepare 2x Dye Solution in Diluent C

Incubate (1-5 min, RT)
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Wash with Complete Medium (3x)
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Fluorescence Microscopy / Flow Cytometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15556986?utm_src=pdf-custom-synthesis
https://www.apexbt.com/pkh67-green-fluorescent-cell-linker-kit.html
https://www.merckmillipore.com/ST/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/pkh-linker-kits
https://www.abpbio.com/product/pkh67-green/
https://app.fluorofinder.com/dyes/646-pkh67-ex-max-490-nm-em-max-502-nm
https://www.medchemexpress.com/pkh67.html
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3638420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3638420/
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://pmc.ncbi.nlm.nih.gov/articles/PMC10426735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10426735/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/135/121/troubleshooting-guide-phk-cellvue-dyes.pdf
https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/imaging-analysis-and-live-cell-imaging/exosome-labeling-pkh
https://www.benchchem.com/product/b15556986#pkh-67-protocol-for-fluorescence-microscopy
https://www.benchchem.com/product/b15556986#pkh-67-protocol-for-fluorescence-microscopy
https://www.benchchem.com/product/b15556986#pkh-67-protocol-for-fluorescence-microscopy
https://www.benchchem.com/product/b15556986#pkh-67-protocol-for-fluorescence-microscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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